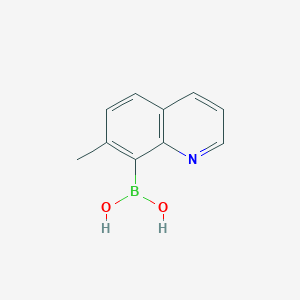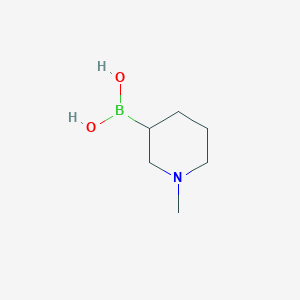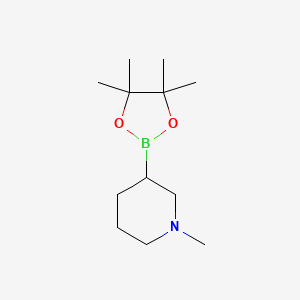
(7-Methylquinolin-8-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Methylquinolin-8-yl)boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a quinoline ring system, which is further substituted with a methyl group at the seventh position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (7-Methylquinolin-8-yl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-methylquinoline.
Borylation Reaction: The 7-methylquinoline undergoes a borylation reaction, where a boronic acid group is introduced at the eighth position of the quinoline ring.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: (7-Methylquinolin-8-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Major Products:
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Borane derivatives.
Substitution: Biaryl compounds.
科学的研究の応用
(7-Methylquinolin-8-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (7-Methylquinolin-8-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophilic groups, making it useful in the inhibition of enzymes that contain such functional groups. This interaction can modulate the activity of the target enzyme or receptor, leading to various biological effects .
類似化合物との比較
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 2-Quinolinylboronic acid
Comparison:
- Phenylboronic acid: Unlike (7-Methylquinolin-8-yl)boronic acid, phenylboronic acid lacks the quinoline ring system, which may limit its applications in certain chemical reactions and biological studies.
- 4-Methylphenylboronic acid: This compound has a similar methyl substitution but on a phenyl ring instead of a quinoline ring, resulting in different chemical properties and reactivity.
- 2-Quinolinylboronic acid: This compound has the boronic acid group attached to the second position of the quinoline ring, which can lead to different steric and electronic effects compared to this compound .
This compound stands out due to its unique substitution pattern and the presence of both a quinoline ring and a boronic acid group, which confer distinct chemical and biological properties .
特性
IUPAC Name |
(7-methylquinolin-8-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c1-7-4-5-8-3-2-6-12-10(8)9(7)11(13)14/h2-6,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWVXFMAVSQDIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1N=CC=C2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride](/img/structure/B8187921.png)





![6-Fluoro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl e](/img/structure/B8187967.png)
![7-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl e](/img/structure/B8187973.png)
![8-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl e](/img/structure/B8187976.png)
![8-Fluoro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl e](/img/structure/B8187980.png)
![Benzo[D]isoxazol-5-ylboronic acid](/img/structure/B8187987.png)
![Benzo[D]isoxazol-6-ylboronic acid](/img/structure/B8187988.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B8187995.png)

